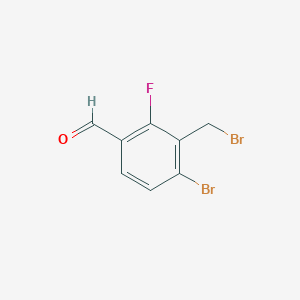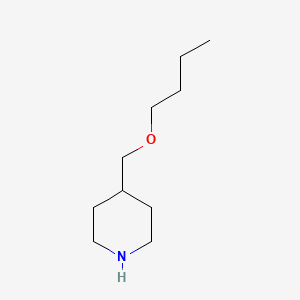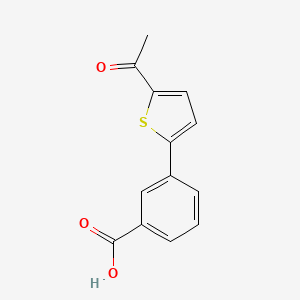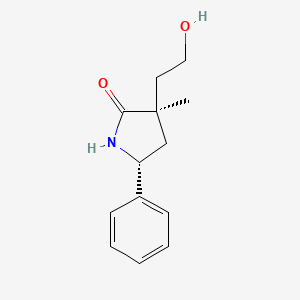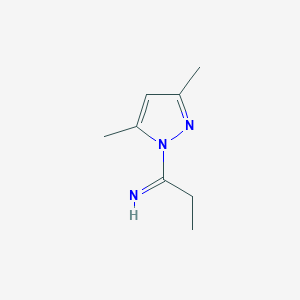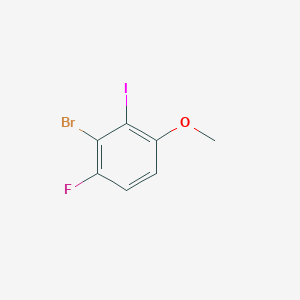
2-Bromo-1-fluoro-3-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5BrFIO It is a derivative of benzene, substituted with bromine, fluorine, iodine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method is the sequential halogenation of a methoxybenzene derivative. For example:
Bromination: Methoxybenzene can be brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield bromo-methoxybenzene.
Fluorination: The bromo-methoxybenzene can then be fluorinated using a fluorinating agent like Selectfluor.
Iodination: Finally, iodination can be achieved using iodine (I2) and an oxidizing agent such as nitric acid (HNO3).
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-fluoro-3-iodo-4-methoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-withdrawing halogens and electron-donating methoxy groups, this compound can participate in EAS reactions.
Nucleophilic Aromatic Substitution (NAS): The halogen substituents can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the halogens can be reduced to their respective anions.
Common Reagents and Conditions
EAS: Reagents like bromine (Br2), chlorine (Cl2), and nitrating mixtures (HNO3/H2SO4) are commonly used.
NAS: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, EAS can yield further substituted aromatic compounds, while NAS can produce derivatives with different functional groups.
Applications De Recherche Scientifique
2-Bromo-1-fluoro-3-iodo-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-fluoro-3-iodo-4-methoxybenzene depends on its specific application. In general, the compound can interact with various molecular targets through its halogen and methoxy substituents. These interactions can influence the reactivity and binding affinity of the compound, affecting its overall activity in chemical and biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-fluoro-4-methoxybenzene
- 2-Bromo-3-iodo-4-methoxybenzene
- 1-Bromo-2-fluoro-3-iodo-4-methoxybenzene
Uniqueness
2-Bromo-1-fluoro-3-iodo-4-methoxybenzene is unique due to its specific combination of substituents, which can result in distinct reactivity and properties compared to other similar compounds. The presence of multiple halogens and a methoxy group can lead to unique electronic and steric effects, influencing its behavior in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H5BrFIO |
|---|---|
Poids moléculaire |
330.92 g/mol |
Nom IUPAC |
2-bromo-1-fluoro-3-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5BrFIO/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 |
Clé InChI |
OGEKQYCQBWHFMG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)F)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)

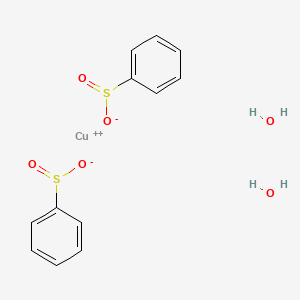
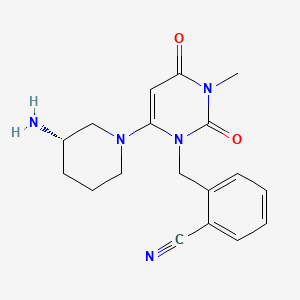
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
